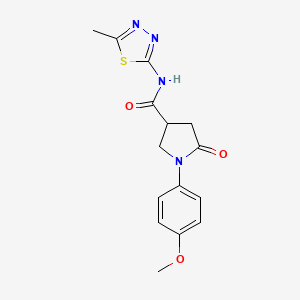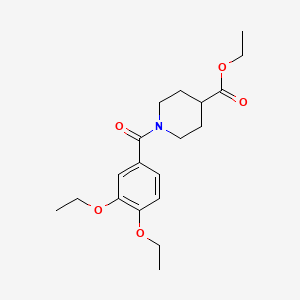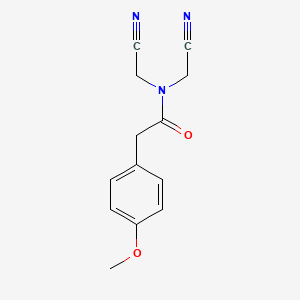![molecular formula C23H21ClN2O4 B14938491 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14938491.png)
5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindole derivatives, including this compound, have shown promise in various assays for their potential anti-inflammatory, antiviral, and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar core structure and exhibit diverse biological activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for further research and development in multiple fields.
属性
分子式 |
C23H21ClN2O4 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-11-26-21(28)18-8-3-15(14-19(18)22(26)29)20(27)25-12-9-23(30,10-13-25)16-4-6-17(24)7-5-16/h2-8,14,30H,1,9-13H2 |
InChI 键 |
LEAFJSXIYICDFO-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)

![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)

![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)


![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
